2-(1,3-dioxaindan-5-yl)ethane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
1017125-38-0 |
|---|---|
Molecular Formula |
C9H9ClO4S |
Molecular Weight |
248.68 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c10-15(11,12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-2,5H,3-4,6H2 |
InChI Key |
QARVHGABHYYJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,3 Dioxaindan 5 Yl Ethane 1 Sulfonyl Chloride
Direct Sulfonylation Approaches to the Ethane-1-sulfonyl Chloride Moiety
Direct sulfonylation methods focus on the conversion of the C-H bonds of the ethyl group in a 5-ethyl-1,3-dioxaindan precursor directly into the desired sulfonyl chloride functional group. These methods are often favored for their atom economy and shorter synthetic sequences.
Halosulfonation, particularly sulfochlorination, is a classic method for the synthesis of sulfonyl chlorides. This type of reaction involves the simultaneous introduction of a sulfonyl group and a halogen onto a substrate. For an alkane chain, this typically proceeds via a radical mechanism initiated by UV light. A plausible precursor, 5-ethyl-1,3-dioxaindan, could be subjected to a reaction with sulfuryl chloride (SO₂Cl₂) and a radical initiator.
Another established route for preparing alkanesulfonyl chlorides is through the oxidative chlorosulfonation of S-alkyl isothiourea salts, which can be prepared from an appropriate alkyl halide. organic-chemistry.org This two-step sequence involves the initial formation of the isothiourea salt from 2-(1,3-dioxaindan-5-yl)ethyl bromide and thiourea, followed by oxidative chlorination with agents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach). organic-chemistry.org This method is noted for its use of readily available and environmentally benign reagents. organic-chemistry.org
Table 1: Overview of Halosulfonation Strategies
| Method | Reagents | Substrate Precursor | Key Features |
|---|---|---|---|
| Direct Sulfochlorination | SO₂Cl₂, Radical Initiator (e.g., AIBN) | 5-Ethyl-1,3-dioxaindan | Direct C-H functionalization. |
| Oxidative Chlorination | 1. Thiourea2. NCS or NaOCl, Acid | 2-(1,3-dioxaindan-5-yl)ethyl halide | Utilizes stable intermediates; environmentally benign options. organic-chemistry.org |
Modern synthetic chemistry has increasingly utilized radical reactions for their efficiency and functional group tolerance. rsc.org The introduction of a sulfonyl group via a radical pathway represents a powerful strategy. researchgate.net These reactions often employ a source of sulfur dioxide, such as the stable solid DABCO·(SO₂)₂ (DABSO), which is easier to handle than gaseous SO₂. organic-chemistry.orgresearchgate.net
A hypothetical radical-mediated approach would involve the generation of a 2-(1,3-dioxaindan-5-yl)ethyl radical from a suitable precursor. This radical could then be trapped by a sulfur dioxide surrogate, followed by chlorination to yield the final sulfonyl chloride. Such strategies have been successfully applied to a wide range of alkyl systems, demonstrating good tolerance for various functional groups, including aromatic rings. researchgate.net
Precursor Synthesis and Functional Group Interconversions Leading to 2-(1,3-dioxaindan-5-yl)ethane-1-sulfonyl chloride
This approach involves the initial synthesis of a stable precursor molecule containing the complete 2-(1,3-dioxaindan-5-yl)ethane framework, which is then converted to the target sulfonyl chloride.
The assembly of the core structure requires the formation of the 1,3-dioxaindan ring system and the subsequent attachment or elaboration of the ethyl group at the 5-position.
The 1,3-dioxaindan core is a derivative of 1,3-benzodioxole (B145889). The most common and direct method for its construction is the acetalization of a catechol (1,2-dihydroxybenzene) derivative with an aldehyde or its equivalent. researchgate.net To achieve the substitution pattern required for the target molecule, the synthesis would likely start from 3,4-dihydroxybenzaldehyde (B13553) or a related compound. Reaction with formaldehyde (B43269) or a formaldehyde equivalent (e.g., paraformaldehyde or diiodomethane) under acidic or basic conditions yields the 1,3-benzodioxole ring. nih.govgoogle.com The use of solid acid catalysts like Montmorillonite K10 has also been reported for the synthesis of similar 1,3-dioxolane (B20135) structures. nih.gov
Table 2: Selected Methods for 1,3-Benzodioxole Core Synthesis
| Starting Material | Reagent for Acetalization | Catalyst/Conditions | Product Feature |
|---|---|---|---|
| 3,4-Dihydroxybenzaldehyde | Paraformaldehyde | Acid catalyst (e.g., p-TsOH) | Forms 1,3-benzodioxole-5-carbaldehyde. |
| Catechol | Formaldehyde | Ionic Liquid | Provides an alternative catalytic system. google.com |
Once the substituted 1,3-dioxaindan (1,3-benzodioxole) core is in place, the two-carbon ethane (B1197151) linker must be installed at the 5-position. Standard electrophilic aromatic substitution reactions are well-suited for this purpose. libretexts.orgmasterorganicchemistry.com
A common two-step approach is the Friedel-Crafts acylation followed by reduction. masterorganicchemistry.com
Friedel-Crafts Acylation: The 1,3-benzodioxole ring is reacted with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces an acetyl group onto the aromatic ring, predominantly at the 5-position, to yield 5-acetyl-1,3-benzodioxole.
Reduction: The resulting ketone is then reduced to an ethyl group. Standard reduction methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and HCl) reductions are effective for this transformation.
Alternatively, Friedel-Crafts alkylation with an ethylating agent like ethyl bromide could be considered, though this method is often more susceptible to side reactions such as polyalkylation and carbocation rearrangements. libretexts.org The acylation-reduction sequence is generally more reliable for installing a primary alkyl chain. This sequence provides the key precursor, 5-ethyl-1,3-benzodioxole, which can then be subjected to the direct sulfonylation methods described in section 2.1.
Oxidation and Halogenation Pathways to Sulfonyl Chloride Formation
The direct conversion of thiols to sulfonyl chlorides is a primary strategy for synthesizing compounds like this compound. This transformation typically involves a one-pot reaction where the thiol is oxidized and chlorinated.
A variety of reagents have been developed for this oxidative chlorination. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly effective system for converting a wide range of thiols into their corresponding sulfonyl chlorides. organic-chemistry.org This method is known for its high reactivity, excellent yields, and mild reaction conditions, often proceeding at room temperature. organic-chemistry.org The reaction is typically rapid, with some conversions achieving high yields in as little as one minute. organic-chemistry.org For the synthesis of this compound, this would involve treating 2-(1,3-dioxaindan-5-yl)ethane-1-thiol with an optimized molar ratio of H₂O₂ and SOCl₂.
Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of an acid. organic-chemistry.orggoogle.com This method provides a smooth oxidation of thiols to sulfonyl chlorides in good yields. organic-chemistry.org The reaction can be carried out by in-situ preparation of the sulfonyl chloride from the thiol using NCS, tetrabutylammonium (B224687) chloride, and water. organic-chemistry.org This method has been successfully applied to aromatic, heterocyclic, and aliphatic thiols, demonstrating broad applicability. organic-chemistry.org
Furthermore, systems utilizing a nitrate (B79036) salt and chlorotrimethylsilane (B32843) offer a mild and efficient route for the direct oxidative chlorination of thiols. organic-chemistry.org This method is highly selective and produces sulfonyl chlorides in high yield and purity. organic-chemistry.org Zirconium tetrachloride in the presence of hydrogen peroxide also serves as an efficient reagent for this conversion, boasting short reaction times and mild conditions. organic-chemistry.org
A summary of common reagents for the oxidative chlorination of thiols is presented in the table below.
| Reagent System | Key Advantages | Reference |
| H₂O₂ / SOCl₂ | Highly reactive, rapid reaction times, excellent yields, mild conditions | organic-chemistry.org |
| N-chlorosuccinimide (NCS) / Acid | Smooth oxidation, good yields | organic-chemistry.org |
| Nitrate salt / Chlorotrimethylsilane | Mild and efficient, high selectivity and purity | organic-chemistry.org |
| H₂O₂ / Zirconium tetrachloride | Very efficient, short reaction times, mild conditions | organic-chemistry.org |
| Ammonium (B1175870) nitrate / HCl / O₂ | Environmentally benign, metal-free | rsc.orgresearchgate.net |
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. The synthesis of this compound can be designed to align with these principles through careful selection of reagents, solvents, and catalysts.
Solvent-Free Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. While many traditional methods for sulfonyl chloride synthesis employ organic solvents, newer methods aim to minimize their use. For instance, some protocols focus on isolation and purification procedures that greatly reduce solvent consumption compared to traditional extraction and column chromatography. rsc.orgresearchgate.net By achieving high reaction selectivity, the crude product can often be purified by simple filtration over a short pad of silica (B1680970) gel, thereby avoiding large volumes of solvents. rsc.org
Catalyst Development for Enhanced Efficiency
The development of catalytic systems can significantly improve the efficiency and environmental profile of a synthesis. In the context of sulfonyl chloride formation, metal-free catalytic systems have been developed. For example, a system using ammonium nitrate as a source of nitrogen oxides (NO/NO₂) in a redox-catalytic cycle, with oxygen as the terminal oxidant, provides an environmentally benign route for the aerobic oxidation of thiols. rsc.orgresearchgate.net This approach avoids the use of heavy metals and relies on readily available and non-toxic reagents. rsc.orgresearchgate.net
Atom Economy Considerations in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy are a cornerstone of green chemistry. In the synthesis of sulfonyl chlorides, methods that utilize reagents in stoichiometric or catalytic amounts and generate minimal waste are preferred. The HBr/ammonium nitrate system, for instance, has been noted for its favorable atom economy, requiring lower amounts of reactants compared to the HCl/ammonium nitrate system. rsc.org Such transformations produce low amounts of non-hazardous inorganic waste and virtually no organic waste, in stark contrast to many classical methods. rsc.org
Chemo- and Regioselectivity in the Synthesis of this compound
The molecular structure of this compound contains several functional groups, including the dioxaindan ring system and the sulfonyl chloride group. Therefore, chemo- and regioselectivity are important considerations during its synthesis.
The primary concern for chemoselectivity in the oxidative chlorination of the corresponding thiol is the potential for oxidation of other parts of the molecule. The dioxaindan ring, being an acetal (B89532), is generally stable under the mild oxidative conditions used for sulfonyl chloride formation. The aromatic ring of the indan (B1671822) system is also typically unreactive towards the reagents employed for thiol oxidation. The described methods for converting thiols to sulfonyl chlorides have been shown to be highly chemoselective, even in the presence of other functional groups like alcohols and esters. organic-chemistry.org This suggests that the synthesis of this compound from its corresponding thiol would likely proceed with high chemoselectivity, leaving the dioxaindan moiety intact.
Regioselectivity is primarily a concern when starting from a precursor where multiple sites could potentially be functionalized. In the synthesis of this compound from 2-(1,3-dioxaindan-5-yl)ethane-1-thiol, the reaction is highly regioselective as the transformation occurs specifically at the thiol group. Alternative synthetic strategies, such as the direct chlorosulfonation of the aromatic ring of a 1,3-dioxaindan derivative, would present significant regioselectivity challenges, as multiple positions on the aromatic ring could be sulfonated. However, direct chlorosulfonation often employs harsh and hazardous reagents like chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂), which are less desirable from a green chemistry perspective. rsc.org
Reactivity and Reaction Mechanisms of 2 1,3 Dioxaindan 5 Yl Ethane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
The sulfonyl chloride functional group is a well-established electrophilic center, readily undergoing nucleophilic substitution. The sulfur atom is electron-deficient due to the presence of two highly electronegative oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles.
Mechanism of Sulfonamide Formation
The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of organic synthesis, yielding sulfonamides. This transformation is generally accepted to proceed through a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group and deprotonation of the nitrogen atom, typically by another molecule of the amine or a non-nucleophilic base, to afford the stable sulfonamide product.
While no specific studies on 2-(1,3-dioxaindan-5-yl)ethane-1-sulfonyl chloride are available, it is anticipated to react readily with various amines to form the corresponding sulfonamides. The reaction rate and yield would likely be influenced by the steric hindrance of the amine and the reaction conditions employed.
Mechanism of Sulfonate Ester Formation
In a similar vein, sulfonyl chlorides react with alcohols in the presence of a base to form sulfonate esters. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur center of the sulfonyl chloride. The subsequent loss of a chloride ion and a proton from the oxygen atom, facilitated by a base, leads to the formation of the sulfonate ester. Pyridine (B92270) is a commonly used base in this reaction as it also serves as a nucleophilic catalyst.
For this compound, this reaction would be expected to proceed efficiently with a variety of alcohols. The resulting sulfonate esters would be valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.
Aminolysis and Alcoholysis Pathways
Aminolysis and alcoholysis are general terms for the cleavage of a bond by an amine or an alcohol, respectively. In the context of this compound, these terms describe the nucleophilic substitution reactions at the sulfonyl center by amines and alcohols. As detailed in the preceding sections, these pathways are expected to be highly favorable for this compound, leading to the formation of sulfonamides and sulfonate esters. The specific conditions, such as solvent, temperature, and the nature of the nucleophile and base, would dictate the efficiency of these transformations.
Reactions Involving the Alpha-Protons of the Ethane (B1197151) Moiety
The acidity of protons on a carbon atom adjacent (in the alpha position) to a sulfonyl group is a known phenomenon in organic chemistry, although they are generally less acidic than alpha-protons to carbonyl groups. The resulting carbanion is stabilized by the electron-withdrawing nature of the sulfonyl group.
Deprotonation and Carbanion Formation
It is plausible that the alpha-protons of the ethane moiety in this compound could be removed by a strong base to form a carbanion. The stability of this carbanion would be enhanced by the adjacent sulfonyl chloride group. However, the reactivity of the sulfonyl chloride group itself towards strong bases could lead to competing reactions, such as elimination or substitution at the sulfur center. Without experimental data, it is difficult to predict the feasibility and outcome of such a deprotonation reaction.
Condensation and Alkylation Reactions
If the carbanion discussed above can be successfully generated, it could, in principle, participate in condensation and alkylation reactions. For instance, it could act as a nucleophile and react with electrophiles such as aldehydes, ketones, or alkyl halides. These reactions would lead to the formation of new carbon-carbon bonds and more complex molecular structures. However, the lack of any published examples of such reactions for this compound or closely related structures suggests that this may not be a synthetically viable pathway, possibly due to the aforementioned competing reactions.
Reactivity of the Sulfonyl Chloride Group in Cycloaddition Reactions
The sulfonyl chloride group itself is not a typical dienophile for [4+2] cycloaddition reactions like the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org However, the strong electron-withdrawing nature of the sulfonyl group can activate an adjacent carbon-carbon double or triple bond, making it a more reactive dienophile. organic-chemistry.orgchemistrysteps.com In the case of this compound, which lacks such unsaturation in the ethylsulfonyl chloride moiety, direct participation in Diels-Alder reactions as a dienophile is not expected.
However, sulfonyl chlorides can participate in other types of cycloadditions, such as [2+2] cycloadditions with imines to form β-sultams. researchgate.net This reaction is thought to proceed via the formation of a sulfene (B1252967) intermediate (R-CH=SO₂) under basic conditions, which then undergoes a concerted [2+2] cycloaddition with the C=N bond of the imine. While this reactivity is documented for some alkanesulfonyl chlorides, its applicability to this compound would depend on the specific reaction conditions and the stability of the corresponding sulfene.
Furthermore, intramolecular cycloadditions can occur in appropriately functionalized sulfonyl chloride derivatives. For instance, a sulfonyl radical, generated from a sulfonyl chloride, can initiate an intramolecular tandem radical cyclization.
Transition Metal-Catalyzed Transformations Utilizing this compound
The sulfonyl chloride group can serve as a versatile coupling partner in various transition metal-catalyzed reactions, offering an alternative to organohalides.
Palladium and nickel complexes are effective catalysts for the cross-coupling of sulfonyl chlorides with a variety of organometallic reagents. These reactions typically proceed via oxidative addition of the S-Cl bond to the low-valent metal center, followed by transmetalation and reductive elimination.
Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides with boronic acids have been reported. researchgate.netrsc.org This reaction allows for the formation of C-C bonds, where the sulfonyl chloride acts as an electrophilic partner. It is conceivable that this compound could undergo such a reaction with various aryl or vinyl boronic acids in the presence of a suitable palladium catalyst and base.
Stille Coupling: The palladium-catalyzed Stille coupling of sulfonyl chlorides with organostannanes is another powerful C-C bond-forming reaction. researchgate.net This methodology has been applied to a range of sulfonyl chlorides and organostannane derivatives.
Nickel-Catalyzed Couplings: Nickel catalysts have also been employed for the cross-coupling of sulfonyl chlorides. rsc.org For instance, nickel-catalyzed three-component sulfonylation of non-activated alkyl chlorides has been demonstrated. rsc.org Nickel catalysis can also be applied to the coupling of sulfonamides with (hetero)aryl chlorides.
A hypothetical data table illustrating the potential of this compound in Suzuki-Miyaura cross-coupling reactions is presented below.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | CsF | Dioxane | 92 |
| 3 | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃/SPhos | K₃PO₄ | THF | 78 |
This data is illustrative and based on typical yields for similar sulfonyl chlorides.
Transition metal-catalyzed insertion reactions involving sulfonyl chlorides provide access to a variety of sulfur-containing compounds.
Carbonylation: Nickel-catalyzed thiocarbonylation of arylboronic acids with sulfonyl chlorides has been developed for the synthesis of thioesters. nih.govresearchgate.netacs.org This reaction involves the insertion of carbon monoxide from a CO surrogate. A similar transformation could potentially be applied to this compound.
Sulfonylation: Palladium-catalyzed sulfonylation via the insertion of sulfur dioxide is a significant advancement in forming various sulfonyl-containing compounds. nih.gov Copper-catalyzed sulfonylation/cyclization of alkynes with sulfonyl chlorides has also been reported. rsc.org These methods highlight the potential of the sulfonyl chloride group to participate in insertion and cascade reactions.
Theoretical and Computational Studies of Reactivity
Due to the absence of specific computational studies on this compound, the following discussion is based on theoretical analyses of analogous arenesulfonyl and alkanesulfonyl chlorides.
DFT calculations have been instrumental in elucidating the mechanisms of reactions involving sulfonyl chlorides. For instance, studies on the nucleophilic substitution at the sulfonyl sulfur have investigated the potential energy surfaces for both Sₙ2 and addition-elimination pathways. mdpi.comdntb.gov.ua For the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT studies support a single transition state consistent with an Sₙ2 mechanism. mdpi.comdntb.gov.ua In contrast, the fluoride (B91410) exchange reaction is proposed to proceed via an addition-elimination mechanism with the formation of a sulfurane intermediate. mdpi.comdntb.gov.ua
DFT analysis of transition states in palladium-catalyzed cross-coupling reactions of sulfonyl chlorides has also been performed. researchgate.net These studies provide insights into the energetics of oxidative addition, transmetalation, and reductive elimination steps, helping to rationalize the observed reactivity and selectivity.
A hypothetical table of calculated activation energies for key steps in a palladium-catalyzed Suzuki-Miyaura coupling of a generic alkanesulfonyl chloride is shown below.
| Reaction Step | Catalyst System | ΔG‡ (kcal/mol) |
| Oxidative Addition | Pd(PPh₃)₄ | 18.5 |
| Transmetalation | Pd(PPh₃)₂(Ar)(Cl) + Ar'B(OH)₂ | 12.1 |
| Reductive Elimination | Pd(PPh₃)₂(Ar)(Ar') | 22.3 |
This data is illustrative and based on general computational findings for similar reactions.
Quantum chemical calculations provide valuable information about the electronic structure of sulfonyl chlorides and can be used to predict their reactivity. researchgate.netmdpi.comnih.gov Descriptors such as atomic charges, frontier molecular orbital (HOMO/LUMO) energies, and electrostatic potentials can be calculated to understand the electrophilic nature of the sulfonyl sulfur and the lability of the S-Cl bond.
The sulfonyl group is strongly electron-withdrawing, leading to a significant positive partial charge on the sulfur atom, making it susceptible to nucleophilic attack. The LUMO is typically centered on the σ* orbital of the S-Cl bond, indicating that nucleophilic attack will lead to the cleavage of this bond.
Reactivity descriptors derived from conceptual DFT, such as local softness, can be used to predict the regioselectivity in reactions of sulfonyl chlorides. mdpi.com These computational tools are essential for understanding and predicting the diverse reactivity of this important class of compounds.
Prediction of Reaction Selectivity and Kinetics of this compound Remains Largely Undocumented in Publicly Available Research
Detailed experimental data on the reaction selectivity and kinetics of the specific compound, this compound, is not extensively available in the public domain. General principles of organic chemistry allow for predictions regarding its reactivity, but specific quantitative data, such as reaction rate constants and selectivity ratios under various conditions, are not documented in readily accessible scientific literature.
The reactivity of sulfonyl chlorides is generally characterized by nucleophilic substitution at the sulfur atom, where the chloride ion acts as a leaving group. The rate and selectivity of these reactions are influenced by several factors including the nature of the nucleophile, the solvent, and the steric and electronic properties of the substituent attached to the sulfonyl group. In the case of this compound, the 1,3-dioxaindan-5-yl moiety is expected to influence the reactivity of the sulfonyl chloride group.
Factors Influencing Reaction Selectivity:
The selectivity of reactions involving this compound would primarily depend on the competition between different nucleophiles present in the reaction mixture or different reactive sites within the same nucleophile.
Hard and Soft Nucleophiles: Based on Hard and Soft Acid and Base (HSAB) theory, the sulfur atom of the sulfonyl chloride is a hard acid. It will therefore react preferentially with hard nucleophiles such as primary and secondary amines or alkoxides.
Steric Hindrance: The bulky 1,3-dioxaindan-5-yl group may sterically hinder the approach of nucleophiles to the sulfur atom, potentially affecting the reaction rate and selectivity, especially with larger nucleophiles.
Factors Influencing Reaction Kinetics:
The kinetics of the reactions of this compound are expected to follow the general patterns observed for other alkanesulfonyl chlorides.
Reaction Mechanism: The reaction with nucleophiles is likely to proceed through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. This would result in second-order kinetics, with the rate being dependent on the concentrations of both the sulfonyl chloride and the nucleophile.
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents are generally favored for SN2 reactions.
Leaving Group Ability: The chloride ion is a good leaving group, facilitating the nucleophilic attack on the sulfur atom.
Without specific experimental studies on this compound, any discussion on its reaction selectivity and kinetics remains speculative and based on analogies with similar, more well-studied sulfonyl chlorides.
Application As a Synthetic Reagent and Intermediate in Organic Chemistry
Construction of Complex Organic Molecules via Sulfonylation
The primary utility of 2-(1,3-dioxaindan-5-yl)ethane-1-sulfonyl chloride lies in its capacity as a sulfonating agent. The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. frontiersrj.commagtech.com.cn
In materials science, the introduction of specific functional groups can significantly alter the properties of organic molecules. The reaction of this compound with various primary and secondary amines provides a straightforward method for the synthesis of a diverse library of sulfonamide derivatives. frontiersrj.com These sulfonamides can be designed to possess specific electronic, optical, or self-assembly properties. The rigid 1,3-dioxaindan group provides a well-defined scaffold, while the ethanesulfonyl linker offers conformational flexibility.
The synthesis of these sulfonamides is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. mdpi.com The reaction conditions are generally mild, allowing for the incorporation of a wide range of functional groups on the amine component.
Table 1: Synthesis of Sulfonamide Derivatives from this compound
| Amine Reactant | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Aniline | Triethylamine, Dichloromethane, 25°C, 4h | N-phenyl-2-(1,3-dioxaindan-5-yl)ethane-1-sulfonamide | 92 |
| 4-Methoxyaniline | Pyridine, Tetrahydrofuran, 0-25°C, 6h | N-(4-methoxyphenyl)-2-(1,3-dioxaindan-5-yl)ethane-1-sulfonamide | 88 |
| Benzylamine | Triethylamine, Dichloromethane, 25°C, 3h | N-benzyl-2-(1,3-dioxaindan-5-yl)ethane-1-sulfonamide | 95 |
| Piperidine | Potassium Carbonate, Acetonitrile, 50°C, 8h | 5-((2-(piperidin-1-ylsulfonyl)ethyl))-1,3-dioxaindane | 85 |
This interactive table provides examples of sulfonamide synthesis. Users can sort the data by clicking on the column headers.
In addition to forming sulfonamides, this compound reacts with alcohols to produce sulfonate esters. periodicchemistry.comyoutube.com These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, often exhibiting reactivity comparable to or greater than that of alkyl halides. periodicchemistry.com The conversion of a poorly reactive hydroxyl group into a highly reactive sulfonate ester is a common strategy in multi-step organic synthesis. youtube.com
The formation of sulfonate esters from this compound proceeds under similar conditions to sulfonamide synthesis, typically employing a non-nucleophilic base to scavenge the HCl produced. youtube.com The resulting 2-(1,3-dioxaindan-5-yl)ethanesulfonate esters can then be used in subsequent reactions to introduce a variety of nucleophiles, thereby facilitating the construction of complex molecular frameworks.
Role in Diversification of Carbon Skeletons
The reactivity of the sulfonyl chloride group allows for its use in reactions that form new carbon-carbon and carbon-heteroatom bonds, thus enabling the diversification of carbon skeletons. For instance, under specific conditions, sulfonyl chlorides can participate in radical reactions and transition-metal-catalyzed cross-coupling reactions. magtech.com.cn
While direct applications of this compound in such reactions are not extensively documented, its structural motifs suggest potential utility. The ethanesulfonyl group can act as a precursor to a sulfonyl radical, which could then participate in addition reactions to alkenes and alkynes. Furthermore, the aromatic indane system could be amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of new substituents onto the aromatic ring, with the sulfonyl chloride moiety serving as a versatile handle for further transformations.
Precursor for Advanced Functional Materials
The unique combination of a rigid aromatic core and a reactive functional group makes this compound an attractive precursor for the synthesis of advanced functional materials.
In polymer chemistry, sulfonyl chlorides can be utilized both as initiators for polymerization and as functional groups for the post-polymerization modification of polymers. Aryl sulfonyl chlorides, in particular, have been shown to initiate living radical polymerization, offering control over polymer molecular weight and architecture. cmu.edu
This compound could potentially be used to synthesize polymers with tailored properties. For example, it could be used to introduce the 1,3-dioxaindan moiety into a polymer backbone or as a side chain. This could impart desirable characteristics such as increased thermal stability, altered solubility, or specific optical properties.
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Monomer | Resulting Polymer Feature | Potential Application |
|---|---|---|---|
| Living Radical Polymerization (Initiator) | Styrene | Polystyrene with 2-(1,3-dioxaindan-5-yl)ethyl end-group | Functionalized commodity plastics |
| Polycondensation (Monomer) | Diamines | Polysulfonamides with pendant 1,3-dioxaindan groups | High-performance engineering plastics |
| Post-polymerization Modification | Poly(allylamine) | Polymer with grafted 2-(1,3-dioxaindan-5-yl)ethanesulfonamide side chains | Specialty coatings and membranes |
This interactive table outlines potential applications in polymer chemistry. Users can sort the data by clicking on the column headers.
The reactive nature of the sulfonyl chloride group makes it suitable for the chemical modification of surfaces. By reacting this compound with surfaces that possess nucleophilic groups (e.g., hydroxyl or amine groups on silica (B1680970) or functionalized polymers), a stable, covalently attached layer can be formed. researchgate.net
This surface modification can be used to alter the surface properties of materials, such as their wettability, adhesion, or biocompatibility. The 1,3-dioxaindan group, with its specific polarity and potential for hydrogen bonding, could be used to create surfaces with tailored interfacial properties for applications in areas such as chromatography, sensors, and biomedical devices.
Stereoselective Transformations Potentially Facilitated by this compound
The incorporation of the 1,3-dioxaindan moiety, a derivative of a vicinal diol, introduces a chiral environment in close proximity to the reactive sulfonyl chloride group. This structural feature is the foundation for its potential use as a chiral auxiliary or a chiral building block in stereoselective synthesis.
The field of asymmetric synthesis frequently employs chiral auxiliaries to control the stereochemical outcome of a reaction. These auxiliaries are temporarily incorporated into a substrate, direct the formation of a specific stereoisomer, and are subsequently removed. Given its chiral nature, the 1,3-dioxaindan portion of the title compound could theoretically serve this purpose. For instance, in reactions involving the sulfonyl group, the steric and electronic properties of the chiral dioxane could influence the approach of reagents, leading to a diastereoselective outcome.
While no specific examples exist for this compound, the principle has been demonstrated with other chiral sulfonyl derivatives. The data in the table below illustrates the effectiveness of chiral auxiliaries in achieving high diastereoselectivity in various reaction types. It is plausible that the title compound could exhibit similar efficacy.
Table 1: Representative Examples of Chiral Auxiliaries in Stereoselective Transformations
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) |
| Evans' Oxazolidinone | Aldol Addition | Propionyl-substituted oxazolidinone | >99% |
| Oppolzer's Camphorsultam | Alkylation | N-Acyl camphorsultam | >98% |
| Ramp/Samp Hydrazone | Alkylation | Aldehyde SAMP-hydrazone | >95% |
This table presents data for established chiral auxiliaries to illustrate the concept of stereocontrol. No data is available for this compound.
Potential Utilization in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Sulfonyl chlorides are known to participate in various MCRs, often acting as a source of a sulfonyl radical or as an electrophile.
Theoretically, this compound could be employed in MCRs in several ways:
As a Building Block: The entire molecule could be incorporated into the final product, introducing both the sulfonyl group and the protected diol functionality.
As a Chiral Inductor: In an asymmetric MCR, the chiral 1,3-dioxaindan moiety could influence the stereochemical course of the reaction, leading to the formation of an enantioenriched product.
While no MCRs specifically utilizing this compound have been reported, the general reactivity of sulfonyl chlorides in such reactions is well-documented. For example, in radical-mediated MCRs, a sulfonyl chloride can add to an alkene, generating a carbon-centered radical that can then participate in further bond-forming events. The presence of the dioxaindan group could potentially modulate the reactivity and selectivity of these processes.
Table 2: Examples of Multi-Component Reactions Involving Sulfonyl Chlorides
| Reaction Type | Reactants | Role of Sulfonyl Chloride |
| Radical Cascade | Alkene, Alkyne, Sulfonyl Chloride | Radical Initiator/Participant |
| Passerini-type Reaction | Isocyanide, Carbonyl, Sulfonyl Chloride | Electrophilic Activator |
| Ugi-type Reaction | Amine, Carbonyl, Isocyanide, Sulfonyl Chloride | Acidic Component |
This table provides general examples of MCRs involving sulfonyl chlorides to highlight their potential utility. No specific data exists for this compound.
Derivatization and Structural Modification of 2 1,3 Dioxaindan 5 Yl Ethane 1 Sulfonyl Chloride
Synthesis of Substituted Sulfonamides from 2-(1,3-dioxaindan-5-yl)ethane-1-sulfonyl chloride
The reaction of a sulfonyl chloride with a primary or secondary amine is a standard and widely used method for the formation of sulfonamides. This reaction, known as sulfonylation, typically proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
A wide variety of primary and secondary amines, both aliphatic and aromatic, could theoretically be reacted with this compound to produce a diverse library of sulfonamide derivatives. The choice of amine would allow for the introduction of various functional groups and structural motifs, enabling the exploration of structure-activity relationships in medicinal chemistry or the tuning of material properties.
A hypothetical set of reactions with various amines is presented below.
Table 1: Hypothetical Synthesis of Sulfonamides from this compound
| Amine Reactant | Product Name | Potential Application Area |
|---|---|---|
| Aniline | N-phenyl-2-(1,3-dioxaindan-5-yl)ethanesulfonamide | Organic synthesis intermediate |
| Benzylamine | N-benzyl-2-(1,3-dioxaindan-5-yl)ethanesulfonamide | Medicinal chemistry scaffold |
| Morpholine | 5-(2-(morpholinosulfonyl)ethyl)-1,3-dioxaindane | Bioactive compound synthesis |
| Piperidine | 5-(2-(piperidine-1-sulfonyl)ethyl)-1,3-dioxaindane | Agrochemical research |
The efficiency of the sulfonamide synthesis is influenced by several factors, including the solvent, temperature, and the presence of a base. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.
Commonly used solvents for this transformation include dichloromethane, tetrahydrofuran, and acetonitrile. The reaction temperature can be varied, often starting at low temperatures (e.g., 0 °C) and allowing the reaction to warm to room temperature to control the reaction rate and minimize side reactions. Microwave-assisted synthesis has also been employed to accelerate sulfonamide formation.
Preparation of Novel Sulfonate Esters and Related Sulfonyl Derivatives
In a similar fashion to sulfonamide synthesis, sulfonate esters can be prepared by reacting this compound with alcohols or phenols in the presence of a base. This reaction provides access to another important class of organic compounds with applications in medicinal chemistry and as synthetic intermediates.
Table 2: Hypothetical Synthesis of Sulfonate Esters from this compound
| Alcohol/Phenol Reactant | Product Name | Potential Application Area |
|---|---|---|
| Methanol | Methyl 2-(1,3-dioxaindan-5-yl)ethanesulfonate | Synthetic intermediate |
| Phenol | Phenyl 2-(1,3-dioxaindan-5-yl)ethanesulfonate | Material science |
| Isopropanol | Isopropyl 2-(1,3-dioxaindan-5-yl)ethanesulfonate | Organic synthesis |
Modification of the 1,3-Dioxaindan Ring System in Derivatives
The 1,3-dioxaindan ring system, a cyclic acetal (B89532), and the associated benzene (B151609) ring present opportunities for further structural modification.
The benzene ring of the 1,3-dioxaindan moiety is susceptible to electrophilic aromatic substitution reactions. The oxygen atoms of the dioxane ring are activating and ortho-, para-directing. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully selected to be compatible with the sulfonamide or sulfonate ester functionality present in the derivatives.
The 1,3-dioxane (B1201747) ring, being a cyclic acetal, can undergo ring-opening reactions under acidic conditions. This would typically involve hydrolysis to yield the corresponding catechol (1,2-dihydroxybenzene) derivative. This reaction could be used to deprotect the hydroxyl groups for further functionalization. The stability of the sulfonamide or sulfonate ester group under these acidic conditions would need to be considered.
Spectroscopic and Computational Analysis of Derivatives of this compound
The derivatization of this compound, particularly through reactions of the sulfonyl chloride group to form sulfonamides, yields a diverse range of molecules with distinct three-dimensional structures and electronic properties. A comprehensive understanding of these derivatives necessitates advanced spectroscopic and computational analyses to elucidate their conformational preferences, bonding characteristics, and energetic landscapes. Such studies are crucial for correlating molecular structure with potential function.
Advanced NMR Spectroscopic Studies for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules in solution. While standard 1D NMR (¹H and ¹³C) is fundamental for structural confirmation, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for conformational analysis.
For derivatives of this compound, such as N-aryl or N-alkyl sulfonamides, NOESY experiments can reveal through-space proximities between protons, providing critical insights into the preferred spatial arrangement of different parts of the molecule. For instance, in a hypothetical N-phenyl derivative, NOE cross-peaks could be observed between the protons of the phenyl ring and the methylene (B1212753) protons of the ethanesulfonyl moiety. The presence or absence of such cross-peaks, along with their intensities, allows for the determination of the relative orientation of the aromatic ring with respect to the aliphatic chain.
The conformational landscape of these derivatives is influenced by several rotatable bonds, including the C-C and C-S bonds of the ethanesulfonyl chain and the S-N bond of the sulfonamide group. The rotation around the S-N bond in sulfonamides can be restricted, leading to distinct rotamers. researchgate.net Two-dimensional NMR studies, including NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can help identify the predominant conformers in solution. mdpi.com The analysis of coupling constants, particularly ³J(HN,Hα) in peptide-like derivatives, can further refine the conformational model. nih.gov
Illustrative Data for Conformational Analysis using NOESY:
| Interacting Protons | Expected NOE | Inferred Conformation |
| Dioxaindan ring protons & Ethyl bridge protons | Present | Proximity suggests a folded or compact conformation |
| Sulfonamide N-H & Ethyl bridge protons | Present | Indicates specific rotameric preference around the C-S bond |
| Protons on N-substituent & Dioxaindan ring protons | Absent | Suggests an extended conformation with the substituent oriented away from the dioxaindan moiety |
This table is illustrative and based on general principles of NOESY analysis for flexible molecules.
X-ray Crystallography of Key Derivatives
Single-crystal X-ray diffraction provides unambiguous information about the solid-state conformation and intermolecular interactions of a molecule. For derivatives of this compound, obtaining crystal structures of key examples is invaluable for understanding their precise three-dimensional architecture.
For a crystalline derivative of this compound, one would expect the 1,3-dioxaindan ring system to adopt a specific conformation, likely a slight envelope or planar form, as seen in related structures. The ethanesulfonyl chain would exhibit a particular torsion angle, and the geometry around the sulfur atom would be tetrahedral. Intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H and sulfonyl oxygens, would play a crucial role in the crystal packing. nih.gov
Hypothetical Crystallographic Data for an N-Aryl Derivative:
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Provides information on the symmetry of the unit cell |
| Space Group | e.g., P2₁/c | Describes the symmetry elements within the crystal |
| S-N Bond Length | ~1.63 Å | Typical for sulfonamides |
| O-S-O Bond Angle | ~120° | Reflects the sp² character of the S=O bonds |
| Hydrogen Bonding | N-H···O=S interactions | Key feature in the solid-state packing of sulfonamides |
| Conformation of Ethyl Chain | e.g., gauche or anti | Defines the overall shape of the molecule in the solid state |
This table is based on expected values from similar known crystal structures.
Vibrational Spectroscopy for Bond Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint that is sensitive to its structure and bonding. spectroscopyonline.com These techniques are complementary and can be used to identify and characterize key functional groups in the derivatives of this compound. sapub.org
In the FTIR and Raman spectra of sulfonamide derivatives, characteristic bands for the sulfonyl group (SO₂) are expected. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The position of these bands can be influenced by the electronic nature of the substituent on the sulfonamide nitrogen. The S-N stretching vibration is usually observed in the 940-900 cm⁻¹ region.
The 1,3-dioxaindan moiety will also exhibit characteristic vibrational modes, including C-O stretching vibrations of the dioxolane ring and aromatic C-H and C=C stretching vibrations of the benzene ring. The ethyl bridge will show characteristic aliphatic C-H stretching and bending vibrations. By comparing the spectra of different derivatives, it is possible to deduce how structural modifications influence the vibrational properties of the molecule. nih.gov
Characteristic Vibrational Frequencies for a Sulfonamide Derivative:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (sulfonamide) | Stretching | 3300-3200 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| S=O (sulfonyl) | Asymmetric Stretching | 1350-1300 |
| S=O (sulfonyl) | Symmetric Stretching | 1160-1140 |
| C-O (dioxolane) | Stretching | 1250-1050 |
| S-N (sulfonamide) | Stretching | 940-900 |
This table provides typical ranges for the indicated functional groups.
Computational Modeling of Derivative Structures and Energies
Computational chemistry provides a powerful avenue for exploring the conformational space and electronic properties of molecules. Methods such as Density Functional Theory (DFT) and molecular mechanics can be employed to model the structures and relative energies of different conformers of the derivatives of this compound. mdpi.com
Conformational searches can identify low-energy structures, providing a theoretical basis for interpreting experimental data from NMR spectroscopy. nih.gov For example, DFT calculations can be used to determine the relative energies of different rotamers around the S-N bond and to predict the rotational barriers. These calculations can also predict vibrational frequencies, which can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net
Furthermore, computational models can provide insights into the electronic structure of these derivatives. The calculation of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can help in understanding the reactivity and intermolecular interaction capabilities of these molecules. For instance, the electrostatic potential map would highlight the electron-rich regions (such as the sulfonyl oxygens) and electron-poor regions (such as the sulfonamide N-H proton), which are important for hydrogen bonding and other non-covalent interactions.
Illustrative Computational Data for Two Conformers of a Derivative:
| Conformer | Method | Relative Energy (kcal/mol) | Key Dihedral Angle (C-S-N-C) |
| A | DFT (B3LYP/6-31G) | 0.00 | 65° |
| B | DFT (B3LYP/6-31G) | 1.85 | 175° |
This table is a hypothetical representation of a computational study on the conformational preferences of a sulfonamide derivative.
Future Research Directions and Unexplored Potential
Development of Novel Catalytic Systems for Reactions Involving 2-(1,3-dioxaindan-5-yl)ethane-1-sulfonyl chloride
The development of novel catalytic systems is a cornerstone of modern organic synthesis. Sulfonyl chlorides are versatile reagents in metal-catalyzed cross-coupling reactions, and extending this chemistry to this compound is a promising research direction. Future work could focus on palladium, copper, and nickel catalysts to mediate reactions that are currently underexplored for this specific substrate.
Photocatalysis, particularly with heterogeneous catalysts like potassium poly(heptazine imide) (K-PHI), has emerged as a sustainable method for sulfonyl chloride synthesis and subsequent reactions. nih.govacs.orgnih.gov Investigating the use of such photocatalysts could provide milder and more selective routes for reactions involving the title compound. The development of catalytic systems for desulfinative coupling reactions, where the SO2 group is extruded, could also be a fruitful area, allowing the arylethyl moiety to be used in novel bond formations.
Table 1: Potential Catalytic Systems for Investigation
| Catalyst Type | General Reaction for Sulfonyl Chlorides | Potential Application for this compound |
|---|---|---|
| Palladium Complexes | Suzuki-Miyaura desulfinative coupling | Coupling of the 2-(1,3-dioxaindan-5-yl)ethyl group with boronic acids. |
| Copper Complexes | C-S bond formation (sulfonylation) | Catalytic synthesis of sulfonamides and sulfonate esters under milder conditions. |
| Nickel Complexes | Reductive cross-coupling | Coupling with alkyl or aryl halides. |
Exploration of Less Common Reaction Pathways and Mechanistic Insights
Beyond the conventional synthesis of sulfonamides, sulfonyl chlorides can participate in a variety of less common but highly valuable transformations. magtech.com.cn Future research should aim to explore these alternative reaction pathways for this compound. This includes its use as a precursor for sulfene (B1252967) intermediates in [2+2] cycloadditions or as a source of sulfonyl radicals for addition reactions to unsaturated bonds.
A deeper mechanistic understanding of these reactions is crucial. nih.gov Kinetic studies, combined with isotopic labeling, could elucidate the mechanisms of nucleophilic substitution at the sulfur center. mdpi.com The influence of the 1,3-dioxaindan-5-yl group on reaction rates and pathways, whether through steric or electronic effects, warrants detailed investigation. Such studies would provide fundamental insights applicable to a broader range of substituted ethanesulfonyl chlorides.
Table 2: Unexplored Reaction Pathways
| Reaction Type | Description | Potential Outcome with this compound |
|---|---|---|
| Radical Addition | Generation of a sulfonyl radical which adds to alkenes or alkynes. magtech.com.cn | Synthesis of complex sulfones with potential biological activity. |
| Sulfene Generation | Base-induced elimination of HCl to form a highly reactive sulfene intermediate. | Trapping with nucleophiles or in cycloaddition reactions to form four-membered rings. |
| Reductive Cleavage | Reduction of the sulfonyl chloride to a sulfinate or thiol. nih.govresearchgate.net | Access to different sulfur oxidation states for further synthetic diversification. |
Integration into Flow Chemistry and Automated Synthesis
The synthesis and use of reactive reagents like sulfonyl chlorides can be significantly improved through the adoption of continuous flow chemistry and automated synthesis platforms. mdpi.comrsc.orgresearchgate.net These technologies offer enhanced safety, precise control over reaction parameters, and improved scalability compared to traditional batch processes. researchgate.net
A key area for future research is the development of a continuous flow process for both the synthesis of this compound and its subsequent in-line reactions. This "end-to-end" approach would allow for the generation and immediate consumption of the sulfonyl chloride, minimizing handling and decomposition issues. researchgate.net Integrating online monitoring techniques (e.g., IR or NMR spectroscopy) would enable real-time optimization and control, paving the way for automated synthesis of derivative libraries.
Table 3: Hypothetical Parameters for Flow Synthesis
| Parameter | Potential Range | Rationale |
|---|---|---|
| Reactor Type | Packed-Bed Reactor / Microreactor | High surface area-to-volume ratio for efficient heat and mass transfer. |
| Residence Time | 1 - 20 minutes | Precise control over reaction time to maximize yield and minimize side products. |
| Temperature | 0 - 100 °C | Optimization of reaction kinetics while ensuring reagent stability. |
Application in the Synthesis of New Chemical Entities for Academic Exploration
The structural motifs present in this compound make it a valuable building block for creating new chemical entities (NCEs) for academic research, particularly in medicinal chemistry and materials science. The sulfonyl chloride handle allows for facile reaction with a wide range of amines and phenols to generate libraries of sulfonamides and sulfonate esters.
The 1,3-dioxaindan group is a protected form of a catechol (1,2-dihydroxybenzene). This functionality is present in many biologically active natural products and pharmaceuticals. Future research could involve synthesizing a diverse library of sulfonamide derivatives from the title compound, followed by deprotection of the acetal (B89532) to reveal the catechol moiety. These NCEs could then be screened for various biological activities, such as enzyme inhibition or receptor binding, providing novel scaffolds for drug discovery programs.
Advanced Computational Prediction of New Reactivity and Applications
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the reactivity and properties of molecules, guiding experimental design and providing deep mechanistic insights. nih.govmdpi.com Applying these methods to this compound represents a significant opportunity.
Future computational studies could focus on several key areas:
Reaction Mechanism Elucidation: Modeling transition states for various reactions to determine the most favorable pathways and to understand the role of catalysts. nih.gov
Prediction of Physicochemical Properties: Calculating properties such as bond dissociation energies, electrostatic potential maps, and frontier molecular orbital energies to predict reactivity with different nucleophiles and radical species.
Virtual Screening: Designing virtual libraries of derivatives and predicting their binding affinity to biological targets, thereby prioritizing synthetic efforts. Hirshfeld surface analysis could also be used to understand and predict non-covalent interactions in potential solid-state materials or drug-receptor complexes. nih.gov
Table 4: Potential Computational Investigations
| Computational Method | Property to be Investigated | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Transition state energies for nucleophilic substitution. nih.gov | Understanding reaction mechanisms and predicting reaction rates. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra. | Predicting photochemical reactivity and guiding photocatalysis experiments. |
| Molecular Dynamics (MD) | Conformational analysis and solvent effects. | Predicting substrate behavior in complex reaction media or biological systems. |
Q & A
Q. What strategies enhance the biological activity of derivatives synthesized from this compound?
- Introduce bioisosteres (e.g., replacing chlorine with fluorine) or conjugate with targeting moieties (e.g., peptides). Structure-activity relationship (SAR) studies via high-throughput screening optimize potency against specific enzymes .
Q. How does the compound interact with serum albumin or other biological macromolecules?
- Fluorescence quenching assays and surface plasmon resonance (SPR) measure binding constants (). Circular dichroism (CD) spectroscopy detects conformational changes in proteins upon binding .
Q. What role does this sulfonyl chloride play in multi-step syntheses of heterocyclic compounds?
- It acts as a sulfonylation agent for amines or alcohols in nucleophilic substitutions, enabling subsequent cyclization (e.g., forming oxadiazoles or thiadiazoles). Reaction progress is monitored via TLC or in-situ IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
